molecular formula C17H20N2O3S B2955515 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide CAS No. 428822-72-4

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide

Cat. No.: B2955515
CAS No.: 428822-72-4
M. Wt: 332.42
InChI Key: QLVNDWXKLWNAJS-UHFFFAOYSA-N
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Description

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide typically involves the reaction of 4-dimethylphenylsulfonyl chloride with m-toluidine in the presence of a base, followed by acetylation of the resulting sulfonamide with acetic anhydride. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved may include:

    Enzyme Inhibition: Inhibition of dihydropteroate synthase (DHPS) in bacteria.

    Pathway Disruption: Disruption of folate biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Acetaminophen: An acetamide derivative with analgesic and antipyretic properties.

Uniqueness

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide is unique due to its specific structural features, combining both sulfonamide and acetamide functionalities. This dual functionality may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-7-9-16(10-8-13)23(21,22)19(3)12-17(20)18-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVNDWXKLWNAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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